N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has explored their crystal structures, revealing folded conformations and interactions between pyrimidine and benzene rings. These studies provide foundational knowledge for understanding the structural characteristics and potential reactivity of complex molecules like the one (Subasri et al., 2017).
Synthetic Applications
Compounds with acetamide moieties, akin to the target molecule, are significant in pharmaceutical and natural product synthesis. For example, p-methoxybenzyl N-acetylcarbamate potassium salts have been utilized as reagents for creating N-alkylacetamides, showcasing the versatility of similar structures in synthetic chemistry (Sakai et al., 2022).
Antimicrobial and Anti-inflammatory Agents
Some derivatives of related structures have been synthesized and evaluated as anti-inflammatory and analgesic agents, indicating potential medicinal applications. For instance, compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting similar possibilities for the target compound (Abu‐Hashem et al., 2020).
Antifolate Research
Research into antifolates, which are critical for cancer treatment and antibiotic development, has involved compounds with structures related to the one . These studies highlight the therapeutic potential of complex molecules in inhibiting enzymes like dihydrofolate reductase, providing insights into the design of novel therapeutics (Gangjee et al., 2007).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-19-10-4-6-13-22(19)29-24(32)17-36-28-30-25-21-12-5-7-14-23(21)35-26(25)27(33)31(28)16-18-9-8-11-20(15-18)34-2/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFIOAQLFQZEKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.